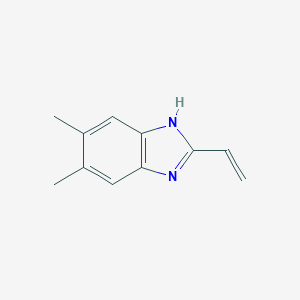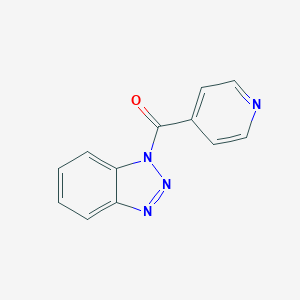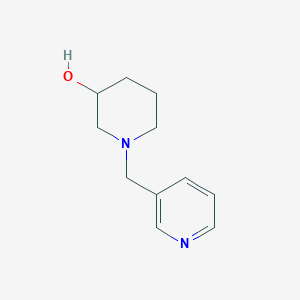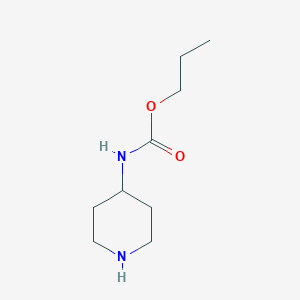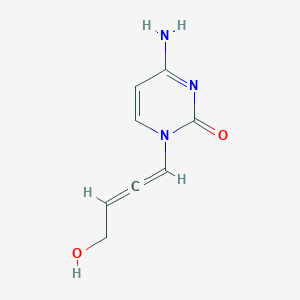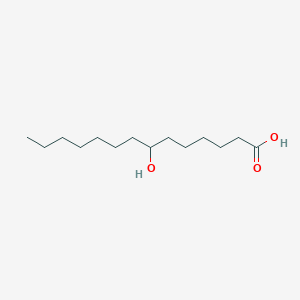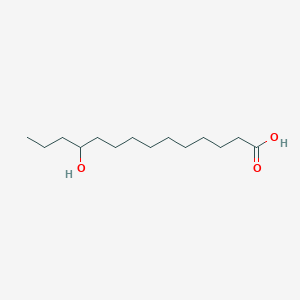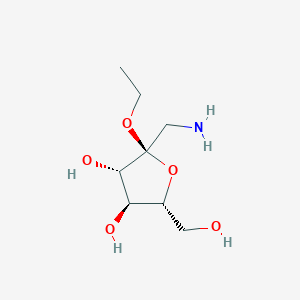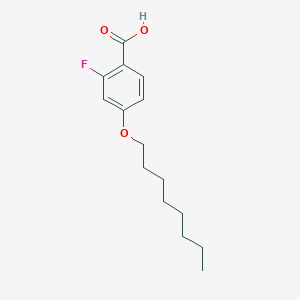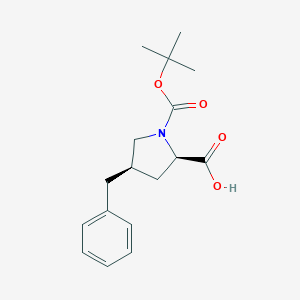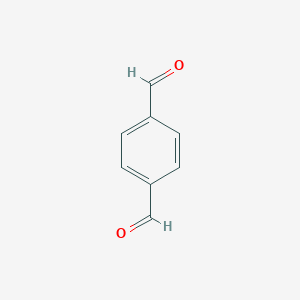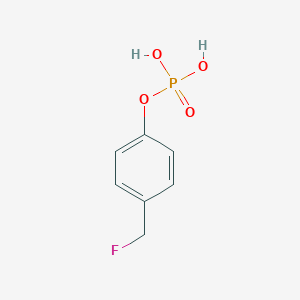
4-(Fluoromethyl)phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoromethyl)phenyl phosphate, also known as FMPP, is an organophosphate compound that has been extensively studied for its potential use as a biochemical tool in scientific research. FMPP has been found to be a potent inhibitor of several phosphatases, including protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs), making it a valuable tool for investigating the function of these enzymes in various biological processes.
Mechanism Of Action
4-(Fluoromethyl)phenyl phosphate inhibits phosphatases by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the enzyme from dephosphorylating its substrate, leading to an accumulation of phosphorylated proteins and altered cellular signaling.
Biochemical And Physiological Effects
4-(Fluoromethyl)phenyl phosphate has been found to have a variety of biochemical and physiological effects, depending on the specific phosphatase that it inhibits. For example, 4-(Fluoromethyl)phenyl phosphate has been shown to stimulate insulin signaling by inhibiting the PTPs that negatively regulate this pathway. 4-(Fluoromethyl)phenyl phosphate has also been found to enhance T cell activation by inhibiting the DUSP that negatively regulates the MAPK signaling pathway.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(Fluoromethyl)phenyl phosphate as a biochemical tool is its high potency and specificity for phosphatases. This allows researchers to selectively inhibit specific phosphatases and investigate their function in various biological processes. However, one limitation of using 4-(Fluoromethyl)phenyl phosphate is its potential toxicity, as it is an organophosphate compound that can inhibit other enzymes and disrupt cellular processes.
Future Directions
There are several future directions for the use of 4-(Fluoromethyl)phenyl phosphate as a biochemical tool in scientific research. One direction is the development of more potent and specific 4-(Fluoromethyl)phenyl phosphate analogs that can selectively inhibit specific phosphatases with minimal toxicity. Another direction is the use of 4-(Fluoromethyl)phenyl phosphate in combination with other biochemical tools, such as kinase inhibitors, to investigate the interplay between phosphorylation and dephosphorylation in cellular signaling pathways. Finally, 4-(Fluoromethyl)phenyl phosphate could be used in combination with genetic tools, such as knockout or knockdown techniques, to investigate the function of specific phosphatases in vivo.
Synthesis Methods
4-(Fluoromethyl)phenyl phosphate can be synthesized using a variety of methods, including the reaction of 4-(fluoromethyl)phenol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. Other methods include the reaction of 4-(fluoromethyl)phenol with phosphorus trichloride (PCl3) and a tertiary amine, or the reaction of 4-(fluoromethyl)phenol with phosphorus pentachloride (PCl5) and a tertiary amine.
Scientific Research Applications
4-(Fluoromethyl)phenyl phosphate has been used extensively in scientific research as a biochemical tool to investigate the function of phosphatases in various biological processes. For example, 4-(Fluoromethyl)phenyl phosphate has been used to study the role of PTPs in cancer cell signaling pathways, as well as the role of DUSPs in the regulation of immune responses.
properties
CAS RN |
152406-98-9 |
|---|---|
Product Name |
4-(Fluoromethyl)phenyl phosphate |
Molecular Formula |
C7H8FO4P |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
[4-(fluoromethyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H8FO4P/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,5H2,(H2,9,10,11) |
InChI Key |
BHOAQALZKIWXQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CF)OP(=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1CF)OP(=O)(O)O |
Other CAS RN |
152406-98-9 |
synonyms |
4-(fluoromethyl)phenyl phosphate FMPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



